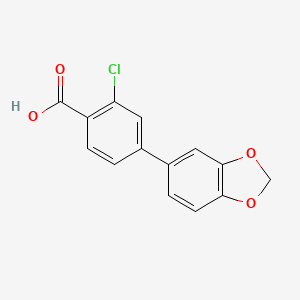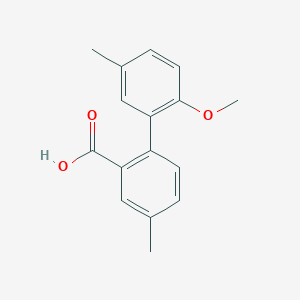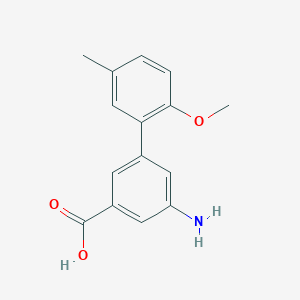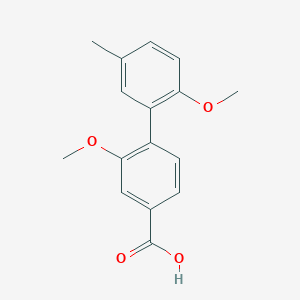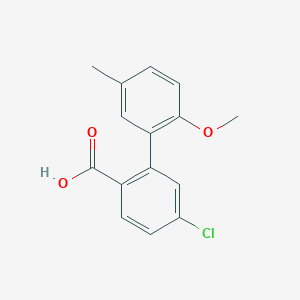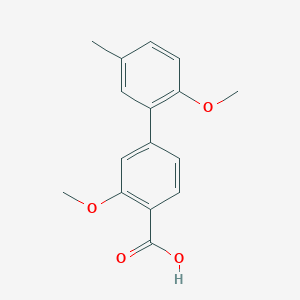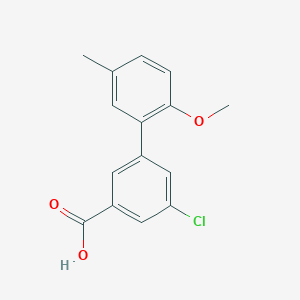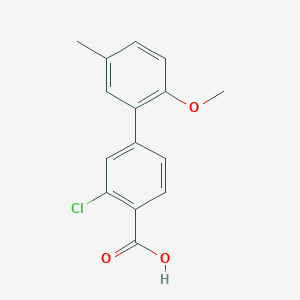
3-(2-Methoxy-5-methylphenyl)-2-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxy-5-methylphenyl)-2-methoxybenzoic acid, 95% (also known as 3-MMP-2-MBA, 95%) is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 326.38 g/mol and a melting point of 166-167 °C. 3-MMP-2-MBA, 95% is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in a variety of reactions, such as condensation reactions, oxidation reactions, and halogenation reactions.
Aplicaciones Científicas De Investigación
3-MMP-2-MBA, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various metal complexes and in the synthesis of various polymers. In addition, it is used in the synthesis of various dyes and pigments, and in the synthesis of various catalysts.
Mecanismo De Acción
The mechanism of action of 3-MMP-2-MBA, 95% is not well understood. However, it is believed that the compound acts as an intermediate in various reaction pathways. It is believed to be involved in the formation of various metal complexes and in the formation of various polymers. In addition, it is believed to be involved in the formation of various dyes and pigments, and in the formation of various catalysts.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-MMP-2-MBA, 95% are not well understood. However, it is believed that the compound may have some potential therapeutic applications. In particular, it has been suggested that it may have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been suggested that it may have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-MMP-2-MBA, 95% in laboratory experiments include its low cost, its high purity, and its availability. In addition, it is relatively easy to synthesize and is relatively stable in air. The main limitation of using 3-MMP-2-MBA, 95% in laboratory experiments is its low solubility in water.
Direcciones Futuras
The future directions for research on 3-MMP-2-MBA, 95% include further investigation of its biochemical and physiological effects, further development of its synthesis methods, and further exploration of its potential therapeutic applications. In addition, further research is needed to investigate its potential uses as a reagent in a variety of reactions, as well as its potential uses in the synthesis of various metal complexes, polymers, dyes, pigments, and catalysts.
Métodos De Síntesis
3-MMP-2-MBA, 95% can be synthesized by a variety of methods. The most commonly used method is the reaction of 2-methoxy-5-methylphenol with 2-methoxybenzoic acid. The reaction is carried out in a solvent such as acetic acid, and the product is isolated by crystallization. Other methods of synthesis include the reaction of 2-methoxy-5-methylphenol with acetic anhydride, and the reaction of 2-methoxy-5-methylphenol with benzoic anhydride.
Propiedades
IUPAC Name |
2-methoxy-3-(2-methoxy-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-7-8-14(19-2)13(9-10)11-5-4-6-12(16(17)18)15(11)20-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTCCRLCBKBLBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689950 |
Source


|
| Record name | 2,2'-Dimethoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-20-8 |
Source


|
| Record name | 2,2'-Dimethoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




